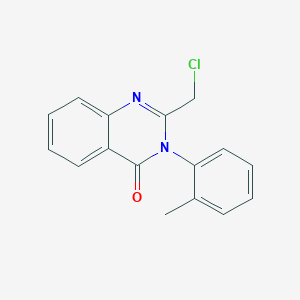

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCHSUWHNMHICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043389 | |

| Record name | 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-54-9 | |

| Record name | 2-(Chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Executive Summary

Quinazolinones represent a cornerstone scaffold in medicinal chemistry, renowned for a wide spectrum of biological activities. Within this class, 2-(chloromethyl)-4(3H)-quinazolinone derivatives are particularly valuable as versatile synthetic intermediates, enabling further functionalization to produce a diverse library of potentially therapeutic agents.[1] This guide provides a comprehensive technical overview for the synthesis of a specific derivative, 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. It is designed for researchers, chemists, and drug development professionals, offering a deep dive into the most viable synthetic pathways, underlying chemical principles, detailed experimental protocols, and critical process considerations. The primary focus is on a robust two-step method proceeding through a benzoxazinone intermediate, which is widely recognized for its efficiency and reliability.

Introduction to Quinazolinone Synthesis

The Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone core, a fusion of pyrimidine and benzene rings, is a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral activities.[2][3] The structural rigidity and the capacity for substitution at multiple positions (especially N3 and C2) allow for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

2-(Chloromethyl)-4(3H)-quinazolinones: Versatile Synthetic Intermediates

The chloromethyl group at the C2 position serves as a highly reactive electrophilic handle. It is an excellent leaving group, making these compounds ideal precursors for nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, such as amines, alcohols, thiols, and other carbon nucleophiles, paving the way for the creation of diverse chemical libraries for high-throughput screening and lead optimization.[1][4]

Scope of this Guide

This document will provide a detailed, scientifically grounded procedure for the synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. We will explore two primary synthetic strategies, with an emphasis on the most prevalent and field-proven benzoxazinone route. Each section is designed to explain the causality behind experimental choices, ensuring that the protocols are not merely lists of steps but self-validating systems grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Considerations

The logical design of a synthetic pathway begins with retrosynthesis. For the target molecule, two primary disconnections of the quinazolinone core are considered, leading to two distinct strategic approaches.

-

Pathway A (Benzoxazinone Route): This strategy involves the sequential formation of the heterocyclic rings. The C4-N3 and N1-C=O bonds are disconnected first, leading back to a key 2-(chloromethyl)-4H-3,1-benzoxazin-4-one intermediate and o-toluidine. The benzoxazinone itself is retrosynthetically derived from anthranilic acid and chloroacetyl chloride. This is the most widely employed method for this class of compounds.[5][6]

-

Pathway B (Pre-formed Amide Route): This alternative approach involves first forming the C4-N3 amide bond. The disconnection points are the N1-C2 and C2-N(amide) bonds, leading back to 2-amino-N-(2-methylphenyl)benzamide and chloroacetyl chloride. The amide intermediate is formed from anthranilic acid and o-toluidine.

Pathway A is generally preferred due to the often clean and high-yielding conversion of the benzoxazinone intermediate with various amines.

Primary Synthesis Pathway: The Benzoxazinone Route

This two-step approach is the most efficient and widely documented method for preparing N3-substituted quinazolinones.

Principle and Mechanism

Step 1: N-Acylation and Cyclization. The synthesis begins with the N-acylation of anthranilic acid by chloroacetyl chloride. The amino group of anthranilic acid performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the acid chloride. This forms the intermediate, 2-(2-chloroacetamido)benzoic acid. This intermediate is then cyclized in the presence of a dehydrating agent, typically acetic anhydride, via an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group on the amide carbonyl, eliminating water to form the stable six-membered 2-(chloromethyl)-4H-3,1-benzoxazin-4-one ring.[5][6]

Step 2: Aminolysis and Recyclization. The benzoxazinone intermediate is then treated with o-toluidine. The primary amine of o-toluidine attacks the C4 carbonyl of the benzoxazinone, leading to the opening of the heterocyclic ring. The resulting intermediate rapidly undergoes intramolecular cyclization, where the secondary amine nitrogen attacks the other carbonyl group, eliminating a molecule of water to yield the final, thermodynamically stable 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one

| Reagent | MW ( g/mol ) | Amount | Moles | Notes |

| Anthranilic Acid | 137.14 | 13.7 g | 0.10 | Starting Material |

| Chloroacetyl Chloride | 112.94 | 12.4 g (8.7 mL) | 0.11 | Acylating Agent |

| Acetic Anhydride | 102.09 | 30 mL | - | Dehydrating Agent/Solvent |

| Pyridine (optional) | 79.10 | 1-2 mL | - | Catalyst/Acid Scavenger |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anthranilic acid (13.7 g, 0.10 mol).

-

Carefully add acetic anhydride (30 mL). Stir the mixture to form a slurry.

-

In a fume hood, slowly add chloroacetyl chloride (8.7 mL, 0.11 mol) dropwise to the stirring mixture. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

-

After the addition is complete, add a few drops of pyridine (optional).

-

Heat the reaction mixture to reflux (approx. 120-130 °C) and maintain for 2 hours with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 3:7).

-

After completion, allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the crude product with cold diethyl ether or hexane to remove residual acetic anhydride and other impurities.

-

Dry the solid under vacuum to yield 2-(chloromethyl)-4H-3,1-benzoxazin-4-one, which can often be used in the next step without further purification.

Step 2: Synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

| Reagent | MW ( g/mol ) | Amount | Moles | Notes |

| 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | 195.60 | 19.6 g | 0.10 | Intermediate from Step 1 |

| o-Toluidine | 107.15 | 11.8 g (11.8 mL) | 0.11 | Amine Nucleophile |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the 2-(chloromethyl)-4H-3,1-benzoxazin-4-one (19.6 g, 0.10 mol) in glacial acetic acid (100 mL).

-

Add o-toluidine (11.8 mL, 0.11 mol) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC until the starting benzoxazinone is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration.

-

Wash the solid thoroughly with water to remove acetic acid, followed by a wash with a cold 5% sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

-

Recrystallize the crude solid from ethanol or isopropanol to obtain pure 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one as a crystalline solid.

-

Dry the final product in a vacuum oven.

Process Optimization and Causality

-

Choice of Reagents: Chloroacetyl chloride is the ideal acylating agent as it directly installs the required chloromethyl group at the C2 position. Acetic anhydride is a cost-effective and efficient dehydrating agent for forming the benzoxazinone ring.[5][6]

-

Solvent Choice: In Step 2, glacial acetic acid is an excellent solvent that also acts as a catalyst for the ring-opening and recyclization steps. Other high-boiling solvents like DMF or toluene can be used, but acetic acid often gives cleaner conversions.

-

Temperature Control: Refluxing is necessary to provide sufficient activation energy for the cyclization and dehydration steps in both stages of the synthesis. Insufficient heat can lead to incomplete reactions.

-

Workup and Purification: The precipitation in cold water is a critical step for isolating the crude product. The subsequent washes are essential to remove acidic impurities. Recrystallization is a robust method for achieving high purity of the final product.

Expected Characterization Data

| Analysis | Expected Results for 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one |

| ¹H NMR | δ ~8.2 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3-7.4 (m, 4H, o-tolyl-H), ~4.6 (s, 2H, CH₂Cl), ~2.1 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~161 (C=O), ~153 (N-C-N), ~147, ~136, ~135, ~131, ~129, ~128, ~127.5, ~127, ~121 (Ar-C), ~43 (CH₂Cl), ~17 (Ar-CH₃) |

| MS (ESI) | m/z [M+H]⁺ calculated for C₁₆H₁₃ClN₂O: 285.07. Found: ~285.1 |

Note: Exact chemical shifts (δ) are predictive and may vary based on solvent and instrument.

Alternative Synthesis Pathway: The Pre-formed Amide Route

This pathway offers a different strategic approach, first constructing the C4-N3 amide bond before building the second heterocyclic ring.

Principle and Mechanism

Step 1: Amide Formation. This step involves the coupling of anthranilic acid and o-toluidine. Direct coupling is inefficient. Therefore, the carboxylic acid of anthranilic acid must first be activated. A common method is to convert it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-aminobenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with o-toluidine to form 2-amino-N-(2-methylphenyl)benzamide.[7]

Step 2: Cyclization. The synthesized amide is then reacted with chloroacetyl chloride. The primary 2-amino group of the benzamide acts as the nucleophile, attacking the chloroacetyl chloride. The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration, driven by heating, to form the final quinazolinone product.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-N-(2-methylphenyl)benzamide [7]

-

In a fume hood, suspend anthranilic acid (13.7 g, 0.1 mol) in anhydrous toluene (100 mL) in a flask equipped with a reflux condenser.

-

Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise.

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas (HCl, SO₂) ceases.

-

Cool the reaction and remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-aminobenzoyl chloride. Use this immediately.

-

In a separate flask, dissolve o-toluidine (21.4 g, 0.2 mol, excess) and triethylamine (15 mL, 0.11 mol) in anhydrous dichloromethane (150 mL) and cool in an ice bath.

-

Dissolve the crude 2-aminobenzoyl chloride in dichloromethane (50 mL) and add it dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Step 2: Cyclization to form the Quinazolinone

-

Dissolve the 2-amino-N-(2-methylphenyl)benzamide (22.6 g, 0.1 mol) in a suitable high-boiling solvent like pyridine or DMF (100 mL).

-

Slowly add chloroacetyl chloride (8.7 mL, 0.11 mol) at 0 °C.

-

After addition, heat the reaction to 100-120 °C for 4-6 hours.

-

Cool the reaction and work up as described in Pathway A, Step 2 (precipitation in water, filtration, and recrystallization).

Comparative Analysis

| Factor | Pathway A (Benzoxazinone Route) | Pathway B (Pre-formed Amide Route) |

| Efficiency | Generally more efficient and higher yielding. | Can be lower yielding due to potential side reactions. |

| Intermediates | Benzoxazinone is typically a stable, crystalline solid. | 2-aminobenzoyl chloride is moisture-sensitive and used crude. |

| Reagent Safety | Uses chloroacetyl chloride and acetic anhydride. | Uses thionyl chloride (highly corrosive) and chloroacetyl chloride. |

| Simplicity | Considered more straightforward and robust. | Involves more complex workup for the amide intermediate. |

Safety and Handling

-

Chloroacetyl Chloride & Thionyl Chloride: Both are highly corrosive, lachrymatory, and react violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Pyridine & Acetic Anhydride: These reagents are flammable and have strong, irritating odors. Handle in a well-ventilated area.

-

General Precautions: Always perform reactions with appropriate engineering controls. Ensure access to an emergency shower and eyewash station.

Conclusion

The synthesis of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is most reliably and efficiently achieved via the Benzoxazinone Route (Pathway A) . This method relies on readily available starting materials and proceeds through a stable, easily isolated benzoxazinone intermediate, generally providing high yields of the final product after a straightforward workup and purification. While the Pre-formed Amide Route is a chemically sound alternative, it involves more hazardous reagents and a less stable intermediate, making it a secondary choice for practical synthesis. The final product is a valuable building block, poised for further chemical modification to explore new frontiers in medicinal chemistry.

References

- Vertex AI Search, based on "Synthesis of Quinozoline-4-(3H)

- Vertex AI Search, based on "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - Brieflands".

- Vertex AI Search, based on "Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)

- Vertex AI Search, based on "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH".

- Vertex AI Search, based on "SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES - Generis Publishing".

- Vertex AI Search, based on "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS - International Journal of Pharmaceutical Sciences and Research (IJPSR)".

- Vertex AI Search, based on "Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones".

- Vertex AI Search, based on "(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)

- Vertex AI Search, based on "Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q.".

- Vertex AI Search, based on "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH".

- Vertex AI Search, based on "2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE Formula - ECHEMI".

- Vertex AI Search, based on "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv

- Vertex AI Search, based on "Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE | lookchem".

- Vertex AI Search, based on "An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide - Benchchem".

Sources

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, a member of the versatile quinazolinone family of heterocyclic compounds. Quinazolinones are a significant class of molecules in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document serves as a technical resource, offering insights into the synthesis, characterization, and potential utility of this specific derivative in research and drug development.

Core Molecular Attributes

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a synthetic organic compound characterized by a quinazolinone core substituted at the 2-position with a chloromethyl group and at the 3-position with a 2-methylphenyl (o-tolyl) group.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃ClN₂O | [3][4] |

| Molecular Weight | 284.74 g/mol | [4] |

| CAS Number | 3166-54-9 | [3] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (1 mg/ml), and Ethanol (0.25 mg/ml). | [3] |

Elucidation of Chemical Structure and Properties

The structural features of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one have been confirmed through various analytical techniques.

Spectral Data Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals corresponding to the protons in the molecule. The aromatic protons of the quinazolinone and the 2-methylphenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm). The benzylic protons of the chloromethyl group would be expected to produce a singlet in the range of δ 4.5-5.0 ppm, and the methyl protons of the tolyl group would appear as a singlet further upfield, around δ 2.0-2.5 ppm. A publicly available ¹H NMR spectrum in DMSO-d₆ confirms the expected proton environments.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O (carbonyl) group of the quinazolinone ring, typically in the range of 1680-1690 cm⁻¹. Other significant peaks would include C=N stretching and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule. While a specific spectrum for this compound is not publicly available, data for closely related quinazolinones show these characteristic peaks.

-

Mass Spectrometry (MS): Mass spectral analysis is used to determine the molecular weight and fragmentation pattern. For 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A product data sheet confirms a mass spectrometry result of M+Na: 307.0, which is consistent with the expected molecular weight.

-

UV-Visible Spectroscopy: The UV-visible spectrum in a suitable solvent would reveal the electronic absorption properties of the molecule. A reported λmax of 227 nm is indicative of the electronic transitions within the quinazolinone chromophore.[3]

Synthesis and Reactivity

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved through several established synthetic routes.[5][6] A particularly efficient method for preparing 2-(chloromethyl) substituted quinazolinones involves a one-step reaction from the corresponding anthranilic acid.[7]

Proposed Synthetic Protocol

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described and can be adapted for the synthesis of the title compound.[7] The proposed reaction involves the condensation of 2-amino-N-(2-methylphenyl)benzamide with chloroacetonitrile. A more general and widely applicable approach starts from 2-aminobenzoic acid (anthranilic acid).

Step 1: Synthesis of 2-acetamidobenzoic acid Anthranilic acid is acetylated using acetyl chloride or acetic anhydride to protect the amino group.

Step 2: Cyclization to form 2-methyl-3-(2-methylphenyl)-3,1-benzoxazin-4-one The acetylated intermediate is then reacted with o-toluidine in the presence of a dehydrating agent like phosphorus oxychloride to form the benzoxazinone intermediate.

Step 3: Reaction with Chloroacetyl Chloride The benzoxazinone is subsequently reacted with chloroacetyl chloride to introduce the chloromethyl group at the 2-position, followed by ring opening and recyclization to yield the final product, 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one.

A plausible synthetic workflow is illustrated below:

Caption: Nucleophilic substitution at the chloromethyl group.

Potential Biological and Pharmacological Significance

The quinazolinone scaffold is a well-established pharmacophore, and its derivatives have been reported to possess a wide array of biological activities. [2]

Anticancer Potential

Many 2,3-disubstituted quinazolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. [8][9]The introduction of different substituents at the 2 and 3 positions can modulate their anticancer efficacy. The presence of the reactive chloromethyl group in the title compound makes it a key intermediate for the synthesis of novel 4-anilinoquinazoline derivatives, a class of compounds known to act as tyrosine kinase inhibitors, with some members being approved anticancer drugs. [7][10]

Antimicrobial Activity

Quinazolinone derivatives have also been investigated for their antibacterial and antifungal properties. [2]The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The specific substitution pattern of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one could confer antimicrobial properties, which would warrant further investigation through in vitro screening against a panel of pathogenic bacteria and fungi.

Experimental Protocols

General Characterization Methodology

1. Melting Point Determination:

-

A small amount of the crystalline solid is placed in a capillary tube.

-

The capillary tube is heated in a calibrated melting point apparatus.

-

The temperature range over which the substance melts is recorded.

2. NMR Spectroscopy:

-

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

3. Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a salt plate.

-

The IR spectrum is recorded using an FTIR spectrometer.

4. Mass Spectrometry:

-

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

The mass-to-charge ratio of the molecular ion and fragment ions are recorded.

Conclusion and Future Directions

2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one is a fascinating molecule with significant potential as a versatile intermediate in the synthesis of novel, biologically active compounds. Its well-defined chemical structure, combined with the reactive chloromethyl handle, provides a platform for the development of new derivatives targeting a range of therapeutic areas, particularly in oncology and infectious diseases. Further research is warranted to fully explore the synthetic utility and the pharmacological profile of this compound and its derivatives. This includes a more detailed investigation into its solid-state properties, a comprehensive evaluation of its reactivity with a broader range of nucleophiles, and extensive in vitro and in vivo studies to determine its specific biological activities.

References

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available from: [Link]

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH. Available from: [Link]

-

Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available from: [Link]

-

Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. PubMed. Available from: [Link]

-

Synthesis of 2,3-disubstituted-4(3H)-quinazolinones 40. ResearchGate. Available from: [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH. Available from: [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available from: [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. Available from: [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. NIH. Available from: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available from: [Link]

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available from: [Link]

-

2-(Chloromethyl)-4(3H)-quinazolinone. PubChem. Available from: [Link]

-

(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Available from: [Link]

-

Quinazolinone, 4(3h)-, 3-(3-chloro-o-tolyl)-2-methyl-. NIST WebBook. Available from: [Link]

-

2 Chloromethyl 3 2 Methylphenyl Quinazolin 4 3H One DataSheet MedChemExpress. PDF. Available from: [Link]

-

New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. Available from: [Link]

-

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available from: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). ResearchGate. Available from: [Link]

Sources

- 1. Buy 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one | 371244-11-0 [smolecule.com]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Enigmatic Mechanism of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The quinazolinone ring system stands as a "privileged structure" in medicinal chemistry, a testament to its remarkable versatility in interacting with a diverse array of biological targets.[1][2][3][4][5] This has led to the development of quinazolinone-based compounds with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][4][6][7][8] This guide delves into the putative mechanism of action of a specific, yet under-explored derivative, 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. While direct experimental evidence for this particular molecule is nascent, a comprehensive analysis of its structural features, coupled with the extensive body of research on analogous compounds, allows us to construct a scientifically grounded hypothesis regarding its biological activity. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a framework for future investigation and a roadmap for unlocking the therapeutic potential of this intriguing molecule.

Deconstructing the Molecule: A Structural Rationale for Biological Activity

The structure of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one offers critical clues to its potential mechanism of action. The molecule is built upon the foundational 4(3H)-quinazolinone core, a bicyclic system known for its ability to engage in various non-covalent interactions with biological macromolecules.

Key Structural Features and Their Mechanistic Implications:

-

The Quinazolinone Core: This planar, aromatic system is a key pharmacophore that can participate in π-π stacking, hydrophobic, and hydrogen bonding interactions within protein binding pockets.[9] Its inherent stability and synthetic tractability have made it a cornerstone of many drug discovery programs.[1][5]

-

The 2-(chloromethyl) Group: The presence of a chloromethyl group at the 2-position is a significant feature. This group acts as a reactive handle, susceptible to nucleophilic substitution.[10][11] This suggests that the compound could potentially act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue (e.g., cysteine, lysine, or histidine) in the active site of a target enzyme. This covalent interaction would lead to a prolonged and potent biological effect.

-

The 3-(2-methylphenyl) Moiety: The ortho-tolyl group at the 3-position plays a crucial role in defining the compound's steric and electronic properties. This bulky, hydrophobic group can influence the molecule's overall shape and its ability to fit into specific binding pockets, thereby contributing to its target selectivity. The methyl group's position may also dictate the rotational conformation of the phenyl ring, further refining its interaction with target proteins.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on the structural analysis and the known pharmacology of quinazolinone derivatives, we propose a multi-faceted mechanism of action for 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, centered around two primary pathways: GABAA receptor modulation and tyrosine kinase inhibition .

Modulation of the GABAA Receptor: A Potential Avenue for Anticonvulsant Activity

A significant body of evidence points to the role of quinazolinone derivatives as modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13][14][15] Methaqualone, a well-known sedative-hypnotic, is a classic example of a quinazolinone that enhances GABAA receptor function.[7][12]

We hypothesize that 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one may act as a positive allosteric modulator of the GABAA receptor. In this model, the compound would bind to a site on the receptor distinct from the GABA binding site, inducing a conformational change that potentiates the inhibitory effect of GABA. This would lead to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general dampening of neuronal excitability, a mechanism consistent with anticonvulsant activity.[13]

Proposed Signaling Pathway: GABAA Receptor Modulation

Caption: Proposed mechanism of irreversible tyrosine kinase inhibition.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential. The following outlines a strategic approach to systematically investigate the biological activity of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one.

Workflow for Investigating GABAA Receptor Modulation

Experimental Workflow: GABAA Receptor Activity

Caption: Experimental workflow to assess GABAA receptor modulation.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Objective: To determine if the compound modulates GABAA receptor function directly.

-

System: Xenopus laevis oocytes expressing recombinant human GABAA receptors (e.g., α1β2γ2 subunit combination).

-

Procedure:

-

Prepare and inject cRNA for the desired GABAA receptor subunits into Xenopus oocytes.

-

After 2-4 days of incubation, place an oocyte in the recording chamber and impale it with two microelectrodes.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Perfuse the oocyte with a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

-

Co-apply the test compound at various concentrations with the same concentration of GABA.

-

Record the potentiation or inhibition of the GABA-evoked current.

-

-

Data Analysis: Calculate the percentage modulation of the GABA response at each concentration of the test compound and determine the EC50 for potentiation or IC50 for inhibition.

Protocol 2: Radioligand Binding Assay

-

Objective: To determine if the compound binds to the benzodiazepine site on the GABAA receptor.

-

System: Rat cortical membranes.

-

Procedure:

-

Prepare a crude synaptic membrane fraction from rat cerebral cortices.

-

Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the Ki value of the test compound for displacing the radioligand, which reflects its binding affinity for the benzodiazepine site.

Workflow for Investigating Tyrosine Kinase Inhibition

Experimental Workflow: Tyrosine Kinase Inhibition

Caption: Experimental workflow to assess tyrosine kinase inhibition.

Protocol 3: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of the compound against a panel of tyrosine kinases.

-

System: Recombinant human tyrosine kinases.

-

Procedure:

-

Utilize a commercially available kinase panel screening service or an in-house assay platform (e.g., ADP-Glo™, LanthaScreen™).

-

Incubate the recombinant kinase, a suitable substrate, and ATP with varying concentrations of the test compound.

-

After the reaction, quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.

-

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value for each kinase.

Protocol 4: Cell-Based Proliferation Assay

-

Objective: To assess the antiproliferative effect of the compound on cancer cell lines with known tyrosine kinase dependencies.

-

System: Human cancer cell lines (e.g., A549 for EGFR, SK-BR-3 for HER2).

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) of the compound for each cell line.

Protocol 5: Western Blot Analysis

-

Objective: To confirm the inhibition of a specific tyrosine kinase signaling pathway in cells.

-

System: Cancer cell lines treated with the test compound.

-

Procedure:

-

Treat the selected cancer cell line with the test compound at its GI50 concentration for various time points.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt).

-

Detect the bound antibodies using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.

-

-

Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Data Summary and Future Directions

The following tables provide a template for summarizing the key quantitative data that would be generated from the proposed experimental workflows.

Table 1: Summary of GABAA Receptor Modulatory Activity

| Assay | Parameter | Value |

| Two-Electrode Voltage Clamp | EC50 / IC50 (µM) | |

| Radioligand Binding Assay | Ki (µM) | |

| Maximal Electroshock (MES) Test | ED50 (mg/kg) | |

| Subcutaneous Pentylenetetrazole (scPTZ) Test | ED50 (mg/kg) |

Table 2: Summary of Tyrosine Kinase Inhibitory Activity

| Kinase Target | IC50 (µM) | Cell Line | GI50 (µM) |

| EGFR | A549 | ||

| HER2 | SK-BR-3 | ||

| Other hits | Relevant cell line |

The exploration of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one presents a compelling opportunity in drug discovery. The proposed dual mechanism of action, targeting both the GABAA receptor and tyrosine kinases, suggests that this compound could be a lead for developing novel therapeutics with potential applications in both neurological disorders and oncology. The experimental roadmap outlined in this guide provides a clear path forward for elucidating its precise mechanism of action and unlocking its full therapeutic potential. Further derivatization of the quinazolinone core, guided by structure-activity relationship studies, could lead to the development of even more potent and selective drug candidates.

References

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC. (URL: [Link])

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

-

Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. (URL: [Link])

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. (URL: [Link])

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar. (URL: [Link])

-

A review on biological activity of quinazolinones - ResearchGate. (URL: [Link])

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC. (URL: [Link])

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. (URL: [Link])

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC - NIH. (URL: [Link])

-

Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (URL: [Link])

-

Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC - PubMed Central. (URL: [Link])

-

Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed. (URL: [Link])

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC - NIH. (URL: [Link])

-

2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors - PubMed. (URL: [Link])

-

Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (URL: [Link])

-

Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. (URL: [Link])

-

3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular - CORE. (URL: [Link])

-

Synthesis of 3-(o-Chlorophenyl)-2-methyl-4 (3H)-quinazolinone-2 and 4-14C. (URL: [Link])

-

Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. (URL: [Link])

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - NIH. (URL: [Link])

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC - NIH. (URL: [Link])

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. (URL: [Link])

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (URL: [Link])

Sources

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]

- 10. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2-(Chloromethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one | 371244-11-0 [smolecule.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave Assisted Synthesis and Molecular Docking Studies of Some 4- (3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Guanidine-4-methylquinazoline acts as a novel competitive antagonist of A type γ-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Biological Targets of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological targets of a specific, yet representative, member of this class: 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. We will synthesize existing knowledge on the broader quinazolinone family to postulate high-probability target classes and provide detailed, field-proven experimental protocols for target identification, validation, and mechanism of action studies. This document is structured to bridge the gap between theoretical structure-activity relationships and practical, actionable laboratory workflows, empowering researchers to elucidate the therapeutic potential of this promising molecule.

Introduction: The Quinazolinone Scaffold - A Legacy of Diverse Bioactivity

The quinazolinone core, a fusion of pyrimidine and benzene rings, is a versatile template that has given rise to compounds with a wide array of pharmacological activities.[3] These include anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and potent anticancer properties.[1][2][3][4] Notably, several clinically approved drugs, such as the anticancer agents gefitinib and erlotinib, feature the quinazoline framework, underscoring its therapeutic relevance.[1] These drugs function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.[5][6]

The specific molecule of interest, 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, possesses key structural motifs—a reactive chloromethyl group at position 2 and a lipophilic tolyl group at position 3—that are known to influence biological activity.[7][8] Substitutions at these positions are crucial for modulating both the pharmacokinetics and the potency of these compounds.[7] This guide will dissect the potential biological landscape for this molecule, drawing parallels from structurally related compounds to inform a robust target discovery strategy.

Postulated Biological Target Classes

Based on extensive literature on quinazolinone derivatives, we can hypothesize several high-priority biological targets for 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one.

Central Nervous System (CNS) Targets

The quinazolinone scaffold has a long history as a CNS depressant, with the sedative-hypnotic methaqualone being a prominent example.[7][9] This activity is often linked to the modulation of inhibitory neurotransmission.

-

Gamma-Aminobutyric Acid Type A (GABA-A) Receptors: A primary mechanism for the anticonvulsant and sedative effects of many quinazolinones is their action as positive allosteric modulators of GABA-A receptors, often at the benzodiazepine binding site.[7][10] In silico and in vivo studies have confirmed this interaction, which enhances the inhibitory effect of GABA, leading to neuronal hyperpolarization and reduced excitability.[7][11] The presence of the 3-aryl substituent is often a key determinant for this activity.[8]

-

Carbonic Anhydrases (CAs): Inhibition of brain carbonic anhydrases can lead to an increase in CO2 concentration, which has been associated with anticonvulsant effects.[7] While in silico studies for some quinazolinones suggest that GABA-A receptor modulation is the more likely mechanism, CA inhibition remains a plausible secondary or alternative target.[7]

Oncology Targets

The quinazoline core is a well-established pharmacophore for the development of anticancer agents, particularly kinase inhibitors.[1][12][13]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors.[5][14] These compounds compete with ATP at the kinase domain, blocking downstream signaling pathways that control cell proliferation, survival, and apoptosis.[5][12] Given that many approved anticancer drugs are quinazoline derivatives, EGFR is a primary target for investigation.[1][6]

-

Other Protein Kinases: The promiscuous nature of kinase inhibitors suggests that other members of the kinome could also be targets. Quinazoline derivatives have been identified as inhibitors of various other kinases involved in carcinogenesis.[12]

-

Dihydrofolate Reductase (DHFR) and Topoisomerases: Some quinazoline derivatives have shown anticancer activity through mechanisms such as inhibiting DHFR, an enzyme crucial for nucleotide synthesis, or topoisomerases, which are essential for DNA replication and repair.[1][12]

Anti-inflammatory Targets

Chronic inflammation is linked to numerous diseases, and quinazolinones have demonstrated significant anti-inflammatory potential.[4][15][16]

-

Cyclooxygenase (COX) Enzymes: A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). Studies have shown that some quinazolinone derivatives are selective inhibitors of COX-2, which is advantageous as it reduces the gastrointestinal side effects associated with COX-1 inhibition.[15]

A Strategic Framework for Target Identification and Validation

Elucidating the specific biological targets of 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one requires a multi-pronged approach, starting with broad, unbiased screening and progressing to specific, hypothesis-driven validation.

Caption: A strategic workflow for target identification and validation.

Detailed Experimental Protocols

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential interacting proteins.

Protocol 4.1.1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique is a powerful tool for isolating binding partners from a complex biological sample. The chloromethyl group on the target compound can be exploited for covalent immobilization onto a resin.

Causality: By immobilizing the compound, we can selectively capture proteins that physically interact with it from a cell lysate. Subsequent identification by mass spectrometry provides an unbiased list of potential targets.

Step-by-Step Methodology:

-

Ligand Immobilization:

-

Select a resin with a suitable functional group (e.g., amino- or thiol-activated sepharose beads).

-

Dissolve 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one in an appropriate organic solvent (e.g., DMF or DMSO).

-

Incubate the compound with the resin slurry under basic conditions (e.g., in the presence of diisopropylethylamine) to facilitate nucleophilic substitution and covalent attachment.

-

Wash the resin extensively to remove any non-covalently bound ligand.

-

Prepare a control resin by performing the same procedure without the compound.

-

-

Protein Extraction:

-

Culture relevant cell lines (e.g., a cancer cell line like A549 for EGFR, or a neuronal cell line like SH-SY5Y for GABA-A receptors).

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified cell lysate with both the ligand-immobilized resin and the control resin.

-

Wash the resins with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation:

-

Elute the bound proteins using a competitive ligand (if known) or, more commonly, a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

-

Mass Spectrometry:

-

Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.

-

Perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins using a database search algorithm (e.g., Mascot or Sequest).

-

Phase 2: Target Validation in a Cellular Context

Once a list of potential targets is generated, it is crucial to validate these interactions within an intact cellular environment.

Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Causality: A shift in the melting temperature of a protein in the presence of the compound provides strong evidence of direct target engagement in a physiological setting.

Step-by-Step Methodology:

-

Cell Treatment:

-

Treat intact cells with either the vehicle (e.g., DMSO) or 2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one at various concentrations.

-

-

Heating:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble fractions by Western blot using an antibody specific to the putative target protein identified in Phase 1.

-

-

Data Analysis:

-

Quantify the band intensities at each temperature.

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and binding.

-

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 8. ijpp.com [ijpp.com]

- 9. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijoer.com [ijoer.com]

The Synthesis of 2-Substituted Quinazolinones: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Quinazolinone Scaffold

The quinazolinone core, a bicyclic aromatic structure containing a fused benzene and pyrimidine ring, represents a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3][4] This versatility has cemented the quinazolinone framework as a cornerstone in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing 2-substituted quinazolinones, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for key transformations.

Part 1: Foundational Synthetic Strategies from Anthranilic Acid Derivatives

The most traditional and widely employed routes to 2-substituted quinazolinones commence with anthranilic acid and its derivatives. These methods, while established, offer a robust and cost-effective entry point to this important class of heterocycles.

The Niementowski Reaction and Related Amide Condensations

The Niementowski reaction involves the condensation of anthranilic acid with an amide, most commonly formamide, at elevated temperatures to yield the parent 4(3H)-quinazolinone.[5][6] While effective for the unsubstituted core, achieving 2-substitution requires the use of substituted amides, which can be less straightforward.

A more versatile approach involves a two-step sequence starting with the acylation of anthranilic acid. The resulting 2-acylaminobenzoic acid is then cyclized, often with a dehydrating agent or via thermal means, in the presence of an amine to furnish the desired 2-substituted quinazolinone.

A common and highly effective variation of this classical approach involves the initial formation of a 1,3-benzoxazin-4-one (benzoxazinone) intermediate.[7][8] This is typically achieved by reacting anthranilic acid with an acid anhydride, such as acetic anhydride, or an acyl chloride.[7] The resulting benzoxazinone is a stable, isolable intermediate that readily reacts with a primary amine to yield the target 2-substituted-3-substituted-quinazolin-4(3H)-one. This modularity allows for the introduction of diversity at both the 2- and 3-positions of the quinazolinone core.

Visualizing the Workflow: Benzoxazinone Route to 2,3-Disubstituted Quinazolinones

Caption: Workflow for the synthesis of 2,3-disubstituted quinazolinones via a benzoxazinone intermediate.

Experimental Protocol: Synthesis of 2-Methyl-3-phenyl-quinazolin-4(3H)-one

This protocol exemplifies the robust benzoxazinone-mediated synthesis.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (13.7 g, 0.1 mol).

-

Carefully add acetic anhydride (30 mL, 0.32 mol) to the flask.

-

Heat the mixture to reflux with continuous stirring for 2 hours.

-

Allow the reaction mixture to cool to room temperature, during which a solid precipitate will form.

-

Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes to precipitate the product fully.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to afford 2-methyl-4H-3,1-benzoxazin-4-one as a white solid.

Step 2: Synthesis of 2-Methyl-3-phenyl-quinazolin-4(3H)-one

-

In a 100 mL round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 0.01 mol) in 20 mL of glacial acetic acid.

-

Add aniline (0.93 g, 0.01 mol) to the solution.

-

Heat the mixture to reflux for 4 hours.

-

After cooling, pour the reaction mixture into 50 mL of crushed ice.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Part 2: Modern Catalytic Approaches to Quinazolinone Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones, offering milder reaction conditions, improved yields, and broader substrate scope compared to classical methods.[9] These approaches often involve novel bond formations and atom-economical pathways.

Copper-Catalyzed Domino Reactions

Copper catalysts have proven particularly effective in domino reactions that construct the quinazolinone scaffold in a single pot. For instance, a copper(I) bromide-catalyzed domino reaction of alkyl halides and anthranilamides has been developed to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields.[10] This method demonstrates wide functional group tolerance. Another innovative copper-catalyzed approach involves the reaction of 2-aminobenzamides with tertiary amines to furnish quinazolinone derivatives.[10]

Manganese and Cobalt-Catalyzed Dehydrogenative Coupling

Manganese and cobalt, being earth-abundant and less toxic metals, are attractive catalysts for sustainable synthesis. A manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides provides a direct route to 2-substituted quinazolines, which can be subsequently oxidized to quinazolinones.[11][12] Similarly, cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles has been described under mild conditions.[11]

Visualizing the Workflow: Mn-Catalyzed Acceptorless Dehydrogenative Coupling

Caption: Mn-catalyzed acceptorless dehydrogenative coupling for quinazoline synthesis.

Data Summary: Comparison of Catalytic Methods

| Catalyst System | Starting Materials | Key Advantages | Typical Yields (%) | Reference |

| CuBr | Alkyl Halides, Anthranilamides | Wide functional group tolerance, domino reaction | 70-95 | [10] |

| α-MnO₂/TBHP | 2-Aminobenzylamines, Alcohols | Reusable heterogeneous catalyst, cost-effective | 59-91 | [11][12] |

| Mn(I)/NNN-ligand | 2-Aminobenzyl Alcohols, Amides | Atom-economical (ADC), phosphine-free ligand | 58-81 | [11][12] |

| Co(OAc)₂·4H₂O | 2-Aminobenzyl Alcohols, Nitriles | Ligand-free, mild conditions | up to 95 | [13] |

| [Cp*IrCl₂]₂ | 2-Aminobenzamides, Alcohols | Broad substrate scope, high efficiency | up to 98 | [4] |

Part 3: Green and Alternative Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For quinazolinone synthesis, this has led to the development of methods that minimize waste, avoid hazardous solvents, and utilize energy-efficient technologies.[14]

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinazolinones.[8][15] For example, the one-pot, three-component reaction of anthranilic acid, trimethyl orthoformate, and an amine in ethanol can be completed in just 30 minutes under microwave heating at 120°C to produce 3-substituted-quinazolin-4(3H)-ones.[8]

Solvent-Free and Catalyst-Free Conditions

Several protocols have been developed that proceed under solvent-free and, in some cases, catalyst-free conditions, significantly improving the environmental footprint of the synthesis. The reaction of 2-aminobenzophenone with aldehydes and urea (as an ammonia source) can be performed under microwave irradiation without a solvent to yield 2,4-disubstituted-1,2-dihydroquinazolines.[16]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Benzyl-quinazolin-4(3H)-one

This protocol highlights a rapid and efficient green synthetic method.

-

In a 20 mL microwave-safe vial, mix anthranilic acid (0.685 g, 5 mmol), trimethyl orthoformate (0.636 g, 6 mmol), and benzylamine (0.642 g, 6 mmol).

-

Add 10 mL of ethanol to the vial and seal it.

-

Place the vial in a microwave reactor and irradiate at 120°C for 30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture over crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.[8]

Conclusion and Future Outlook

The synthesis of 2-substituted quinazolinones has evolved from classical high-temperature condensations to sophisticated catalytic and green methodologies. While traditional methods utilizing anthranilic acid remain valuable for their simplicity and cost-effectiveness, modern transition-metal-catalyzed reactions offer unparalleled efficiency, atom economy, and scope. The increasing adoption of green chemistry principles, such as microwave-assisted synthesis and the use of eco-friendly solvents, is paving the way for more sustainable production of these vital pharmaceutical scaffolds. Future research will likely focus on further expanding the catalytic toolbox, exploring novel starting materials, and developing enantioselective methods to access chiral quinazolinone derivatives, thereby continuing to fuel the discovery of new and improved therapeutic agents.

References

-

Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. [Link]

-

Recent advances in 4(3H)-quinazolinone syntheses. RSC Advances. [Link]

-

SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

-

Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of ChemTech Research. [Link]

-

Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]

-

Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. [Link]

-

Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]

-

Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. PubMed. [Link]

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]

-

Synthesis of 2-substituted quinazolinone derivatives 8a-k. ResearchGate. [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. ResearchGate. [Link]

-

A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

- One-step synthesis of 2-substituted quinazolinone.

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals. [Link]

-

Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. [Link]

-

Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. IntechOpen. [Link]

-

Green approaches towards synthesis of substituted quinazolines. Current Green Chemistry. [Link]

Sources

- 1. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 2. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. generis-publishing.com [generis-publishing.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Quinazolinone synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Semantic Scholar [semanticscholar.org]

- 15. ujpronline.com [ujpronline.com]

- 16. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

Discovery and history of quinazolinone derivatives in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold, a bicyclic aromatic heterocycle, stands as a testament to the evolution of medicinal chemistry. From its early, somewhat notorious, history to its current position as a cornerstone in the development of targeted therapeutics, the journey of quinazolinone derivatives is a compelling narrative of scientific advancement. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of quinazolinone derivatives in medicinal chemistry. We will delve into the synthetic strategies that have enabled the creation of diverse chemical libraries, dissect the structure-activity relationships that govern their pharmacological effects, and highlight key examples of quinazolinone-based drugs that have reached the market. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both historical context and forward-looking insights into this remarkable pharmacophore.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinazoline, a fusion of a benzene ring and a pyrimidine ring, gives rise to the quinazolinone core when a carbonyl group is introduced into the pyrimidine ring.[1] This seemingly simple structural motif has proven to be a "privileged structure" in medicinal chemistry, a term coined to describe scaffolds that are capable of binding to multiple, unrelated biological targets.[2] The versatility of the quinazolinone ring system, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal template for drug design.[3]

The diverse biological activities exhibited by quinazolinone derivatives are extensive, encompassing anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and sedative-hypnotic effects.[2][4][5] This wide-ranging bioactivity has fueled decades of research, leading to the development of several clinically successful drugs.

Caption: A simplified representation of a common synthetic route to methaqualone.

A Paradigm Shift: The Dawn of Kinase Inhibitors

The latter half of the 20th century witnessed a paradigm shift in drug discovery, moving from broad-acting agents to highly specific, target-oriented therapies. This era saw the emergence of kinase inhibitors as a major class of anticancer drugs, and the quinazolinone scaffold was poised to play a pivotal role.

Researchers discovered that the 4-anilinoquinazoline moiety could act as a scaffold for designing potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. [6]This was a landmark discovery, as aberrant EGFR signaling is a key driver in the development and progression of many cancers. [7]This led to the development of the first generation of EGFR inhibitors, heralding a new chapter for quinazolinone derivatives in medicinal chemistry.

Synthetic Strategies: Building the Quinazolinone Library